molecular formula C12H11ClN2O3 B1272106 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 446276-24-0

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1272106
M. Wt: 266.68 g/mol
InChI Key: GUZQYDFNVLHCFL-UHFFFAOYSA-N
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Description

The compound of interest, 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied and synthesized through various methods, often involving the functionalization of the pyrazole core and the introduction of different substituents to achieve desired properties and activities .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine, followed by basic hydrolysis . Similarly, other pyrazole derivatives were synthesized through condensation/cyclization reactions under specific conditions, such as the use of hydrochloric acid in methyl alcohol . These methods highlight the versatility and adaptability of pyrazole synthesis to incorporate various functional groups, including chlorophenoxy moieties.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with specific unit cell parameters . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), which provides insights into the electronic properties and stability of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization and transamidation, which allow for the diversification of the pyrazole scaffold . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the nature of the substituents attached to the pyrazole ring. Charge transfer complex formation, as seen between 5-amino-1,3-dimethylpyrazole and chloranilic acid, is another example of the chemical reactivity of pyrazole derivatives, which can lead to changes in color and absorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and the nature of their substituents. For instance, the stability constants and thermodynamic parameters of charge transfer complexes can vary depending on the solvent used . The crystal packing and hydrogen bonding interactions also play a significant role in the solid-state properties of these compounds . Computational studies, including HOMO-LUMO energy gap analysis and molecular electrostatic potential mapping, provide further understanding of the electronic transitions and potential reactivity of these molecules .

Scientific Research Applications

Synthesis and Derivative Applications

  • Chemical Hybridizing Agents : 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, derived from similar compounds, are used as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

  • Crystallography and Regioisomer Identification : Certain pyrazole derivatives, like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, require crystallography for correct regioisomer identification due to complex synthesis (Kumarasinghe, Hruby, & Nichol, 2009).

  • Green Oxidation Catalysts : Pyrazole derivatives, including those similar to the subject compound, have been used as catalysts in green oxidation processes of alcohols (Maurya & Haldar, 2020).

Biological Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, related to the compound , show significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antioxidant Activity : Compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one demonstrate good antioxidant activity (Umesha, Rai, & Harish Nayaka, 2009).

  • Drug Candidates against Bacterial DNA Gyrase : Pyrazole-based drug molecules, structurally related to the compound of interest, have been proposed as effective against bacterial DNA gyrase (Shubhangi et al., 2019).

Chemical Transformations

  • Cross-Coupling Reactions : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates, which are structurally similar, are used in cross-coupling reactions to create various condensed pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Herbicidal Activity : Some pyrazole benzophenone derivatives exhibit herbicidal activity, offering potential applications in agriculture (Fu et al., 2017).

properties

IUPAC Name

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)11(15(2)14-7)18-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZQYDFNVLHCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179101
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

446276-24-0
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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